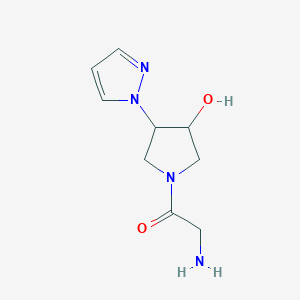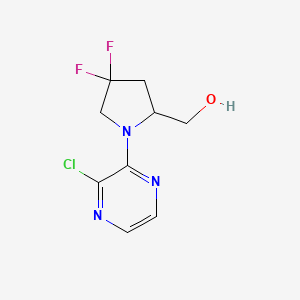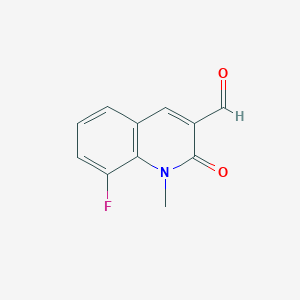
8-Fluoro-1-metil-2-oxo-1,2-dihidroquinolina-3-carbaldehído
Descripción general
Descripción
8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a useful research compound. Its molecular formula is C11H8FNO2 and its molecular weight is 205.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Farmacéutica
Este compuesto está estructuralmente relacionado con las quinolonas, una clase de compuestos conocidos por sus aplicaciones farmacéuticas. Los antibióticos fluoroquinolónicos, por ejemplo, son derivados de la quinolona y se utilizan para tratar una variedad de infecciones bacterianas . La presencia del átomo de flúor en la posición 8 podría mejorar potencialmente la actividad biológica del compuesto, convirtiéndolo en un candidato para el desarrollo de nuevos agentes antibacterianos.
Estudios de Inhibición Enzimática
Compuestos similares a 8-Fluoro-1-metil-2-oxo-1,2-dihidroquinolina-3-carbaldehído se han estudiado por su capacidad para inhibir enzimas como la AChE (acetilcolinesterasa), que es relevante en el tratamiento de la enfermedad de Alzheimer . Este compuesto podría explorarse por sus propiedades de inhibición enzimática, lo que podría conducir a nuevos tratamientos para enfermedades neurodegenerativas.
Actividad Anticancerígena
Los derivados de quinolina se han investigado por sus propiedades anticancerígenas. Las características estructurales de este compuesto, particularmente el grupo 2-oxo, sugieren que podría sintetizarse en derivados que pueden exhibir actividades anticancerígenas. La investigación podría centrarse en sintetizar nuevos derivados y probar su eficacia contra varias líneas celulares cancerosas .
Síntesis Química de Heterociclos
El núcleo de quinolina es un andamiaje valioso en la síntesis de compuestos heterocíclicos. Este compuesto podría usarse como material de partida o intermedio en la síntesis de una amplia gama de compuestos heterocíclicos, algunos de los cuales pueden tener actividades biológicas únicas .
Mecanismo De Acción
Target of Action
Many quinoline derivatives are known to interact with various biological targets, including enzymes, receptors, and DNA . The specific targets of “8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde” would depend on its specific structure and functional groups.
Mode of Action
Quinoline derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation or activity of the target, which can affect cellular processes.
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could affect the production of certain metabolites .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of the compound would depend on its specific chemical properties. Factors such as its size, charge, lipophilicity, and stability can affect its bioavailability and distribution within the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits a key enzyme, it could lead to a decrease in the production of a certain metabolite, which could have downstream effects on cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds might be more stable and active at certain pH levels .
Propiedades
IUPAC Name |
8-fluoro-1-methyl-2-oxoquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c1-13-10-7(3-2-4-9(10)12)5-8(6-14)11(13)15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEGFOZJIRQPSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2F)C=C(C1=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



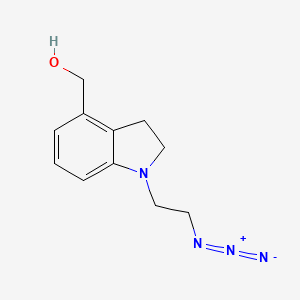
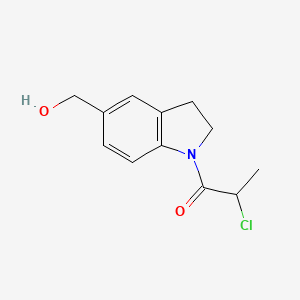

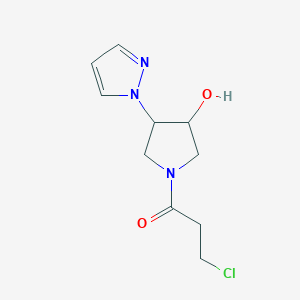
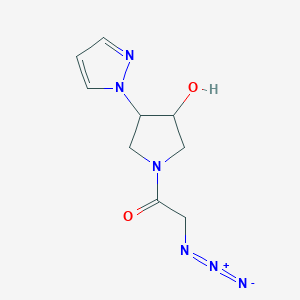
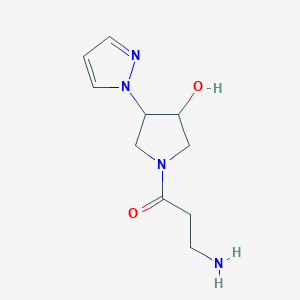
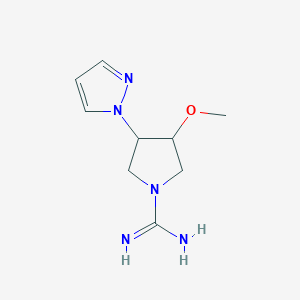
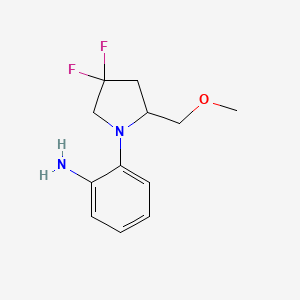
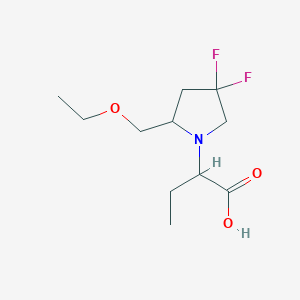
![octahydrobenzo[e][1,4]oxazepin-1(5H)-amine](/img/structure/B1478400.png)
